molecular formula C27H26N3O3+ B12344639 3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione

3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione

Cat. No.: B12344639
M. Wt: 440.5 g/mol
InChI Key: AKXQLNGBUOOGAE-UHFFFAOYSA-N
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Description

3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development . This particular compound features a pyrimidoindole core, which is a fused ring system combining pyrimidine and indole structures, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione can be achieved through a multi-step process involving the formation of the indole core followed by functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Subsequent steps include N-alkylation and other functional group modifications to introduce the benzyl, methoxyphenyl, and dimethyl groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and other steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione is not fully understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. Indole derivatives are known to bind to various biological targets, influencing pathways related to cell signaling, metabolism, and gene expression . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione apart is its unique combination of functional groups and the pyrimidoindole core.

Properties

Molecular Formula

C27H26N3O3+

Molecular Weight

440.5 g/mol

IUPAC Name

3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-4aH-pyrimido[5,4-b]indol-1-ium-2,4-dione

InChI

InChI=1S/C27H26N3O3/c1-18-12-13-23-22(14-18)24-25(28(23)2)26(31)30(16-19-8-5-4-6-9-19)27(32)29(24)17-20-10-7-11-21(15-20)33-3/h4-15,25H,16-17H2,1-3H3/q+1

InChI Key

AKXQLNGBUOOGAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2=[N+](C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC(=CC=C5)OC)C

Origin of Product

United States

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